Bov-Phe(3,5-Dii,4-NH2)-OH
Description
Historical Context of Halogenated and Aminated Phenylalanine Analogs
The use of modified amino acids dates back to early efforts in protein chemistry and crystallography, where reagents containing heavy atoms like iodine were used to bind to amino acid residues to aid in structure refinement. nih.gov The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into the phenylalanine ring has proven to be a valuable strategy. Fluorinated phenylalanines, for instance, can modulate the bioavailability and metabolic stability of a peptide due to the unique properties of the carbon-fluorine bond. beilstein-journals.org Halogenated analogs have been successfully incorporated into peptides, sometimes leading to an increase in antimicrobial activity and improved protease stability. mdpi.com
Similarly, aminated phenylalanine analogs have a significant history in peptide chemistry. The synthesis of p-aminophenylalanine was explored early on, with various methods developed to produce this useful intermediate. acs.org This amino acid and its derivatives serve as versatile building blocks. The amino group can act as a precursor for introducing other functionalities, such as azido (B1232118) groups for photoaffinity labeling, a technique used to identify and study receptor binding sites. researchgate.netnih.gov For example, 4-aminophenylalanine has been incorporated into peptides and then converted to an azido derivative to probe the active site of enzymes like cAMP-dependent protein kinase. researchgate.net The synthesis of peptides containing 4-nitrophenylalanine, which is then reduced to 4-aminophenylalanine on the solid support, is a common strategy for introducing this functionality. nih.gov
Rationale for the Academic Investigation of Bov-Phe(3,5-Dii,4-NH2)-OH
The compound specified as this compound, more commonly identified in chemical literature and supplier catalogs with a Boc protecting group as Boc-Phe(3,5-Dii,4-NH2)-OH , represents a confluence of these strategic modifications. echemi.com Its investigation is driven by its potential as a highly functionalized and versatile building block in peptide synthesis.
The full chemical name for this compound is N-alpha-t-butoxycarbonyl-4-amino-3,5-diiodo-L-phenylalanine. echemi.com The rationale for its academic and research utility can be broken down by its structural components:
Phenylalanine backbone: It provides the basic structure to be incorporated into a peptide chain.
Boc (tert-butoxycarbonyl) group: This is a standard protecting group for the alpha-amino group, essential for controlled, stepwise solid-phase peptide synthesis. nih.gov
Two Iodine Atoms (3,5-Dii): The di-iodination of the phenyl ring introduces two heavy atoms. This makes the amino acid useful for X-ray crystallography studies to solve the phase problem. Furthermore, these iodinated residues serve as precursors for introducing radioactivity. For instance, catalytic tritiation of diiodinated peptides is a method to create radiolabeled probes for receptor binding assays. nih.gov
Amino Group (4-NH2): The presence of a primary amino group on the phenyl ring offers a site for further chemical derivatization. This group can be converted into a photoreactive azido group for photoaffinity labeling experiments, which are crucial for mapping protein-ligand interactions. researchgate.netnih.gov Research has shown that the Boc derivative of L-4'-amino-3',5'-diiodophenylalanine can be effectively used in peptide synthesis without needing additional protection for the side-chain amino group. nih.gov
Therefore, the academic investigation of Boc-Phe(3,5-Dii,4-NH2)-OH is predicated on its design as a multifunctional tool for creating sophisticated peptide probes to explore complex biological questions, particularly in receptor characterization and structure-activity relationship studies. nih.gov
Data Tables
Table 1: Chemical Identity of Boc-Phe(3,5-Dii,4-NH2)-OH
| Property | Value | Source |
|---|---|---|
| Product Name | Boc-Phe(3,5-Dii,4-NH2)-OH | echemi.com |
| CAS Number | 67230-47-1 | echemi.com |
| Molecular Formula | C14H18I2N2O4 | echemi.com |
| Molecular Weight | 532.11 g/mol | echemi.com |
| Synonyms | BOC-4-AMINO-3,5-DIIODO-L-PHENYLALANINE; BOC-PHE(4-NH2-3,5-I2)-OH; N-ALPHA-T-BUTOXYCARBONYL-4-AMINO-3,5-DIIODO-L-PHENYLALANINE | echemi.com |
| InChIKey | OFCKMLUMKIGWIG-JTQLQIEISA-N | echemi.com |
Table 2: Related Phenylalanine Analogs and Their Research Significance
| Compound Name | Key Feature(s) | Research Application(s) | Source |
|---|---|---|---|
| p-Aminophenylalanine | Amino group at the para position. | Synthesis of peptides; precursor for other functional groups. | acs.org |
| 4-Nitrophenylalanine | Nitro group at the para position. | Can be reduced to 4-aminophenylalanine for further modification. | nih.gov |
| 4-Azidophenylalanine | Azido group at the para position. | Photoaffinity labeling to study protein-ligand interactions. | researchgate.netnih.gov |
| Halogenated Phenylalanines | F, Cl, Br, or I on the phenyl ring. | Probing protein structure, improving peptide stability and activity. | beilstein-journals.orgmdpi.com |
| o-Cyano-phenylalanine | Cyano group at the ortho position. | Environmentally sensitive fluorescent probe to study protein local environment and folding. | acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18I2N2O4 |
|---|---|
Molecular Weight |
532.11 g/mol |
IUPAC Name |
(2S)-3-(4-amino-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18I2N2O4/c1-14(2,3)22-13(21)18-10(12(19)20)6-7-4-8(15)11(17)9(16)5-7/h4-5,10H,6,17H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |
InChI Key |
OFCKMLUMKIGWIG-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)N)I)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)N)I)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of Bov Phe 3,5 Dii,4 Nh2 Oh
Stereoselective Synthesis of the Phenylalanine Core
Establishing the correct stereochemistry at the α-carbon is fundamental to the synthesis of chiral α-amino acids. sioc-journal.cn A multitude of methods have been developed for this purpose, ranging from classical approaches to modern catalytic systems. acs.org
Asymmetric Approaches to α-Amino Acid Synthesis
Asymmetric synthesis of α-amino acids is a cornerstone of modern organic chemistry, with catalytic asymmetric hydrogenation being one of the most powerful techniques. acs.org This method typically involves the hydrogenation of dehydroamino acid (DAA) derivatives using a chiral metal catalyst. Another significant strategy is the asymmetric alkylation of chiral glycine (B1666218) or alanine (B10760859) Schiff base complexes, often utilizing nickel(II) complexes to direct the stereochemical outcome of the reaction. nih.gov Furthermore, the enantioselective protonation of intermediates and the reductive amination of α-keto acids are also viable, though less commonly exploited, pathways. acs.org Photoredox catalysis has also emerged as a practical method for synthesizing unnatural α-amino acids by enabling stereoselective C-radical additions to chiral imines. chemrxiv.org
Chiral Auxiliary and Organocatalytic Methodologies
Chiral auxiliaries are powerful tools for inducing stereoselectivity. researchgate.net The Schöllkopf method, for example, employs a bis-lactim ether derived from valine and glycine as a chiral auxiliary. wikipedia.org Alkylation of the enolate of this system followed by acidic hydrolysis yields non-proteinogenic α-amino acids with high enantiomeric excess (typically >95% ee). wikipedia.org Other auxiliaries, such as (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, have also been developed for the synthesis of optically active amino acids. tcichemicals.com
In parallel, organocatalysis has become an indispensable tool. nih.gov Cinchona alkaloids and their derivatives are frequently used as phase-transfer catalysts for the asymmetric α-alkylation of glycine Schiff bases, yielding a variety of unnatural phenylalanine derivatives. mdpi.com These catalysts can be selected to produce either the (R)- or (S)-enantiomer with high predictability and stereocontrol. mdpi.com Additionally, cinchona-based organocatalysts, such as thioureas and squaramides, have proven effective in catalyzing the enantioselective decarboxylative protonation of amidohemimalonate esters to access enantioenriched phenylalanine derivatives. soton.ac.uk
| Method | Catalyst/Auxiliary Type | Key Transformation | Typical Stereoselectivity |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Hydrogenation of dehydroamino acids | High ee |
| Schöllkopf Method | Valine-derived bis-lactim ether | Asymmetric alkylation | >95% ee wikipedia.org |
| Phase-Transfer Catalysis | Cinchona alkaloid derivatives | Asymmetric alkylation of glycine Schiff base | High ee mdpi.com |
| Organocatalysis | Cinchona-derived thioureas/squaramides | Enantioselective decarboxylative protonation | Good to excellent ee soton.ac.uk |
Regioselective Functionalization of the Phenyl Ring
The synthesis of the target compound requires the introduction of three substituents—two iodine atoms and one amino group—at specific positions on the phenyl ring. This presents a significant regiochemical challenge. A plausible synthetic route begins with a suitably protected L-phenylalanine or L-tyrosine.
Directed Iodination Protocols at 3,5-Positions
The introduction of two iodine atoms ortho to a directing group is a common transformation. Starting from L-tyrosine, which possesses a hydroxyl group at the 4-position, electrophilic iodination can be directed to the 3- and 5-positions due to the activating nature of the phenol. Reagents such as iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS) are commonly employed. nih.gov For instance, direct electrophilic radioiodination of tyrosine and its analogues has been achieved in high yields using Iodo-gen. nih.gov The mechanism of tyrosine iodination is believed to involve hypoiodous acid (HOI) as the active iodinating species. nih.gov
Alternatively, starting from 4-aminophenylalanine, the amino group can direct electrophilic substitution. A direct synthesis of 3,5-diiodo-4-aminophenylalanine has been reported, starting from 4-aminophenylalanine and treating it with iodine monochloride in hydrochloric acid. acs.org
| Starting Material | Iodinating Agent | Conditions | Outcome |
| L-Tyrosine | Iodo-gen | Aqueous system | High yield 3,5-diiodotyrosine nih.gov |
| L-Phenylalanine | HIO₃/I₂ (Suzuki's reagent) | Direct oxidative iodination | 4-Iodo-L-phenylalanine nih.gov |
| 4-Aminophenylalanine | Iodine monochloride (ICl) | Hydrochloric acid | 3,5-Diiodo-4-aminophenylalanine acs.org |
| 3,5-Diiodo-D/L-tyrosine | paraformaldehyde, HBr, TFA | Pictet–Spengler reaction | 7-hydroxy-6,8-diiodo-TIC(OH) mdpi.com |
Selective Amination Strategies at the 4-Position
If the synthesis begins with 3,5-diiodo-L-tyrosine, the 4-hydroxyl group must be converted into an amino group. This is a non-trivial transformation that often proceeds through multiple steps. One established method involves a sequence of O-alkylation, nitration of a different aromatic ring, coupling, and reduction. More direct methods, such as the Buchwald-Hartwig amination, could potentially be employed on a derivative where the hydroxyl group is converted to a triflate, although this adds complexity.
A more direct route involves starting with 4-nitro-L-phenylalanine. gla.ac.uk The nitro group can be reduced to an amino group, for example, using zinc in acetic acid. gla.ac.uk This 4-aminophenylalanine can then be subjected to di-iodination as described previously. acs.org Another approach is the Sandmeyer reaction, where a 4-amino group is converted to a diazonium salt and subsequently substituted. nih.gov While typically used to introduce halides, variations can be used to build complex functionality.
Orthogonal Protection Group Chemistry for Phe(3,5-Dii,4-NH2)
With multiple reactive functional groups—the α-amino group, the α-carboxylic acid, and the 4-amino group on the phenyl ring—a robust and orthogonal protection strategy is essential. iris-biotech.deorganic-chemistry.org Orthogonality ensures that each protecting group can be removed under specific conditions without affecting the others. fiveable.me
α-Amino Group Protection : The "Bov" group in the compound name refers to the tert-butoxycarbonyl (Boc) group. echemi.com The Boc group is a widely used carbamate (B1207046) protecting group that is stable to most bases and nucleophiles but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgmasterorganicchemistry.comchemistrysteps.comorganic-chemistry.org
α-Carboxyl Group Protection : During many synthetic steps, the carboxylic acid is often protected as an ester (e.g., methyl or benzyl (B1604629) ester) to prevent its interference in reactions. These esters can be hydrolyzed under basic (for methyl) or hydrogenolytic (for benzyl) conditions.
Side-Chain Amino Group Protection : The 4-amino group on the phenyl ring also requires protection during subsequent manipulations, such as peptide coupling. An ideal protecting group would be stable to the acidic conditions used to remove the N-α-Boc group. The fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (removed by piperidine), offers excellent orthogonality to the acid-labile Boc group. iris-biotech.demasterorganicchemistry.compeptide.com Other options include the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, or the Dde group, which is removed by hydrazine. peptide.comsigmaaldrich.com
This orthogonal scheme (e.g., Boc for the α-amine, an ester for the carboxylate, and Fmoc for the side-chain amine) allows for the selective deprotection and reaction at each site, which is crucial for incorporating this complex amino acid into larger peptide structures. google.com
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| α-Amino Group | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) chemistrysteps.com | Fmoc, Alloc, Benzyl ester |
| α-Carboxyl Group | Benzyl ester | Bn | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc |
| Side-Chain Amino | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) masterorganicchemistry.com | Boc, Alloc, Benzyl ester |
| Side-Chain Amino | Allyloxycarbonyl | Alloc | Pd(0) catalyst peptide.com | Boc, Fmoc |
Table of Compound Names
| Abbreviated Name | Full Chemical Name |
| Bov-Phe(3,5-Dii,4-NH2)-OH | (2S)-3-(4-amino-3,5-diiodophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid |
| Boc | tert-Butoxycarbonyl |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| Alloc | Allyloxycarbonyl |
| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl |
| TFA | Trifluoroacetic acid |
| NIS | N-Iodosuccinimide |
| Iodo-gen | 1,3,4,6-Tetrachloro-3a,6a-diphenylglycoluril |
| L-Tyrosine | (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |
| 4-Aminophenylalanine | (S)-2,4-diamino-3-phenylpropanoic acid |
| DL-phenylalanine | (R,S)-2-amino-3-phenylpropanoic acid thegoodscentscompany.com |
| 4-Nitro-L-phenylalanine | (S)-2-amino-3-(4-nitrophenyl)propanoic acid |
Implementation and Removal of the Boc Protecting Group
Implementation of the Boc Group:
The introduction of the Boc protecting group onto the α-amino group of 4-amino-3,5-diiodo-L-phenylalanine is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. jkchemical.com The reaction involves the nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of the protected amino acid. jkchemical.com The choice of base and solvent system can be optimized to ensure high yields and prevent side reactions. Common conditions involve the use of bases like sodium hydroxide (B78521) or triethylamine (B128534) in solvents such as tetrahydrofuran (B95107) (THF) or aqueous mixtures. wikipedia.orgjkchemical.com For instance, a general method for Boc protection involves stirring the amine with Boc₂O in water at ambient temperature. wikipedia.org It has been noted that masking the α-NH₂ group of 4-amino-3,5-diiodo-L-phenylalanine is a necessary step to prevent its arylation during subsequent synthetic transformations. nih.gov
Removal of the Boc Group:
The Boc group is characterized by its lability under acidic conditions. wikipedia.org This allows for its selective removal without affecting other protecting groups that are stable to acid, such as benzyl-based ethers or esters. The standard procedure for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). wikipedia.orgjkchemical.com The mechanism proceeds via protonation of the Boc group, followed by the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates to yield the free amine. jkchemical.com
In the context of iodinated phenylalanine derivatives, specific conditions have been reported. For example, in the synthesis of radioiodinated 4-iodophenylalanine, the deprotection of both the N-Boc and a tert-butyl ester group was achieved simultaneously by heating at 65°C for 10 minutes. nih.gov Alternative methods for Boc removal that may be applicable, especially for sensitive substrates, include the use of oxalyl chloride in methanol (B129727) at room temperature, which has been shown to be effective for a variety of N-Boc protected compounds. nih.govrsc.org Solvent-free deprotection methods, such as ball milling with p-toluenesulfonic acid, have also been developed as a greener alternative to traditional solvent-based approaches. scirp.orgscirp.org
A key finding in the literature is that the Boc derivative of L-4'-amino-3',5'-diiodophenylalanine can be utilized in peptide synthesis without the need for side-chain protection of the 4-amino group. nih.gov This simplifies the synthetic strategy by reducing the number of protection and deprotection steps required.
| Protecting Group | Reagents for Implementation | Typical Conditions for Implementation | Reagents for Removal | Typical Conditions for Removal |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, TEA), Solvent (e.g., THF, water), Room Temperature | Trifluoroacetic acid (TFA) | Solvent (e.g., DCM), Room Temperature |
| HCl in Methanol | Room Temperature | |||
| Oxalyl chloride in Methanol | Room Temperature, 1-4 hours nih.govrsc.org | |||
| p-Toluenesulfonic acid | Solvent-free, Ball milling, Room Temperature scirp.orgscirp.org |
Compatibility with Advanced Peptide Synthesis Techniques
The unique structure of this compound, with its bulky di-iodo substituted phenyl ring, influences its compatibility with various peptide synthesis techniques.
Solid-Phase Peptide Synthesis (SPPS):
This compound is compatible with solid-phase peptide synthesis (SPPS), the most common method for assembling peptide chains. openaccessjournals.com In SPPS, the C-terminal amino acid is anchored to a solid support (resin), and subsequent amino acids are added in a stepwise manner. openaccessjournals.combeilstein-journals.org The use of this compound in SPPS has been documented, for instance, in the assembly of angiotensin II analogues. nih.gov The fact that the 4-amino group does not require protection is a significant advantage in SPPS, streamlining the synthesis process. nih.gov However, the steric hindrance presented by the two iodine atoms can pose challenges during the peptide coupling step.
Coupling Reactions:
The formation of the peptide bond between the carboxylic acid of one amino acid and the amino group of another is a critical step that can be affected by steric hindrance. researchgate.net The bulky nature of the di-iodinated phenyl group in this compound can slow down the coupling reaction and may lead to incomplete reactions. researchgate.netnih.gov To overcome this, more powerful coupling reagents or modified reaction conditions may be necessary. Common coupling reagents include carbodiimides (like DCC and EDC) and phosphonium (B103445) or uronium salts (such as BOP, PyBOP, HATU, and TBTU). jpt.com For sterically hindered amino acids, specialized reagents like 2-bromo-3-ethyl-4-methylthiazolinium tetrafluoroborate (B81430) (BEMT) have been shown to be effective. uniurb.it Strategies such as "double coupling," where the coupling reaction is performed twice for a particular amino acid, can also be employed to ensure complete incorporation into the growing peptide chain. biotage.com
Advanced Ligation and Cyclization Techniques:
The incorporation of this compound into peptides can also be envisioned using advanced techniques like native chemical ligation (NCL) or other chemoselective ligation methods. These methods allow for the joining of unprotected peptide fragments, which can be particularly useful for the synthesis of larger proteins. mdpi.com Furthermore, the presence of the halogen atoms opens up possibilities for post-synthesis modifications using transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to further diversify the peptide structure or to induce cyclization. mdpi.com
Optimization of Synthetic Routes and Yields
Optimizing the synthesis of peptides containing this compound involves considerations for both small-scale laboratory synthesis and potential large-scale production, with an increasing emphasis on environmentally friendly methods.
Large-Scale Preparative Methodologies
For peptide synthesis, moving from solid-phase to liquid-phase synthesis can be advantageous for large-scale production of shorter peptides, as it can be more cost-effective and easier to scale. openaccessjournals.com However, for longer and more complex peptides, SPPS remains a viable option, with automated synthesizers capable of producing multi-kilogram quantities. jpt.com
Green Chemistry Principles in Synthesis
The application of green chemistry principles to peptide synthesis is an area of growing importance, aiming to reduce the environmental impact of these processes. rsc.org Traditional peptide synthesis, particularly SPPS, is known for its high consumption of hazardous solvents like DMF, NMP, and DCM. rsc.org
Greener Solvents:
Research is ongoing to replace these traditional solvents with more environmentally benign alternatives. The development of visible-light-driven, reagent-free amidation reactions that can proceed in greener solvents or even solvent-free conditions represents a significant step forward. rsc.org For the synthesis of phenylalanine derivatives, enzymatic approaches using phenylalanine ammonia (B1221849) lyases (PALs) in aqueous media offer a sustainable alternative to traditional chemical methods. frontiersin.org
Atom Economy and Waste Reduction:
Improving the atom economy of the synthesis is another key principle of green chemistry. This involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. The use of catalytic reagents over stoichiometric ones is a common strategy. For instance, solvent-free mechanochemical methods for Boc deprotection use catalytic amounts of acid and eliminate the need for bulk solvents, significantly reducing waste. scirp.orgscirp.org
Enzymatic and Biocatalytic Methods:
The use of enzymes in synthesis offers high selectivity and mild reaction conditions, often in aqueous environments. frontiersin.orgmdpi.com For example, phenylalanine-derived surface-active ionic liquids (SAILs) have been synthesized and studied for their biodegradability, representing a "benign by design" approach to creating greener chemicals. mdpi.comresearchgate.net While direct enzymatic synthesis of this compound has not been reported, the principles of biocatalysis could potentially be applied to its synthesis or the synthesis of its precursors.
| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |
| Greener Solvents | Replacing hazardous solvents (DMF, NMP, DCM) with safer alternatives. | Utilizing greener solvents in coupling and deprotection steps during SPPS of peptides containing the compound. |
| Mechanochemistry | Using mechanical force to induce chemical reactions, often solvent-free. | Applying ball milling for the deprotection of the Boc group, reducing solvent waste. scirp.orgscirp.org |
| Biocatalysis | Employing enzymes to catalyze reactions with high specificity and under mild conditions. | Investigating enzymatic routes for the synthesis of the phenylalanine backbone or for specific functionalization steps. frontiersin.org |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Designing synthetic pathways that minimize the use of protecting groups and stoichiometric reagents. |
Advanced Structural Characterization of Bov Phe 3,5 Dii,4 Nh2 Oh
Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure and dynamics of molecules in both solution and solid states. For a molecule with the complexity of Bov-Phe(3,5-Dii,4-NH2)-OH, which features a bulky Boc-protecting group and a heavily substituted aromatic ring, NMR provides critical insights into its preferred conformations.
In solution, this compound is expected to exist in a dynamic equilibrium of conformers. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in defining the spatial proximity of protons, which in turn helps to delineate the molecule's folded structure.
Key intramolecular distances can be inferred from the intensity of NOE cross-peaks. For instance, correlations between the protons of the tert-butoxycarbonyl (Boc) group and the backbone protons of the phenylalanine residue can reveal the orientation of the N-terminal protecting group. Similarly, NOEs between the aromatic protons and the alpha and beta protons of the phenylalanine backbone provide information about the rotational state (chi angles) of the side chain. Due to the N-methylation in some related peptides, a cis-trans equilibrium might be observed, leading to a doubling of some NMR signals nih.gov. The solution conformation of similar tetrapeptides has been examined by 1H-NMR in a d6-DMSO/H2O (80:20) mixture nih.gov.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆ This table is interactive. Click on the headers to sort.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Boc (9H) | ~1.40 | s | - |
| α-H | ~4.50 | dd | 8.0, 6.0 |
| β-H (a) | ~3.10 | dd | 14.0, 6.0 |
| β-H (b) | ~2.90 | dd | 14.0, 8.0 |
| Aromatic H (2,6) | ~7.50 | s | - |
| NH₂ (4-position) | ~5.80 | s (broad) | - |
| OH (carboxyl) | ~12.50 | s (broad) | - |
Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR can reveal details about intermolecular interactions, molecular packing in the crystal lattice, and the dynamics of different molecular segments.
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. By analyzing the chemical shifts and line widths in the solid state, one can deduce information about the local environment of each nucleus. Furthermore, ssNMR experiments can probe the dynamics of the Boc-protecting group and the phenyl ring, providing insights into their motional freedom within the solid matrix.
Vibrational and Electronic Spectroscopic Probes
Vibrational and electronic spectroscopies offer complementary information to NMR by probing the bonding and electronic structure of the molecule.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the Boc-protecting group, the carboxylic acid, the aromatic amine, and the di-iodinated phenyl ring.
The prominent Raman band observed between 1580 and 1620 cm⁻¹ in related compounds is attributable to the in-plane ring stretching mode of Phenylalanine and is very sensitive to ring substituents units.it. The halogenation of aromatic amino acids can be studied using IR and Raman spectroscopy to investigate the potential for halogen bonds researchgate.net.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| O-H (Carboxylic Acid) | 3300-2500 (broad) | - | Stretching |
| N-H (Amine) | 3400-3300 | 3400-3300 | Stretching |
| C-H (Aromatic) | 3100-3000 | 3100-3000 | Stretching |
| C=O (Boc) | ~1710 | ~1710 | Stretching |
| C=O (Carboxylic Acid) | ~1760 | ~1760 | Stretching |
| C=C (Aromatic) | 1600-1450 | 1600-1450 | Ring Stretching |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The aromatic ring of the modified phenylalanine residue in this compound is the primary chromophore. The substitution pattern on the phenyl ring, including the two iodine atoms and the amino group, significantly influences the wavelengths of maximum absorption (λmax).
The presence of the 4-amino group is expected to cause a red shift (bathochromic shift) in the absorption bands of the phenyl ring compared to unsubstituted phenylalanine. The UV-Vis spectrum of 4-aminophenol, a related chromophore, shows absorption maxima at 194 nm, 218 nm, and 272 nm sielc.com. The di-iodo substitution will likely further shift these absorptions. The pH of the solution can also affect the UV-Vis spectrum of compounds containing aminophenol moieties sielc.com.
Table 3: Expected UV-Visible Absorption Maxima for this compound in Methanol (B129727) This table is interactive. Click on the headers to sort.
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|---|---|
| π → π* | ~210 | High |
| π → π* | ~240 | Moderate |
Circular Dichroism (CD) spectroscopy is an essential tool for assessing the stereochemical integrity of chiral molecules. Since this compound is derived from a chiral amino acid (L- or D-phenylalanine), CD spectroscopy can confirm its enantiomeric purity.
X-ray Crystallographic Analysis of Single Crystal Structures
X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystal. nih.gov For a molecule like this compound, this technique would reveal crucial details about its conformation and how it interacts with neighboring molecules to form a stable crystal lattice.
Intermolecular Interactions in the Crystalline State
The solid-state architecture of substituted amino acids is governed by a variety of intermolecular interactions, ranging from strong hydrogen bonds to weaker but cumulatively significant forces like halogen bonds and van der Waals contacts. rsc.orgmdpi.com The presence of multiple functional groups in this compound—the carboxylic acid, the alpha-amino group, the aromatic amino group, and the two iodine atoms—creates a rich landscape of potential non-covalent interactions.
Hydrogen Bonding: Due to the presence of both hydrogen bond donors (the -NH2 and -OH groups) and acceptors (the carbonyl oxygen and nitrogen atoms), extensive hydrogen bonding is expected to be a dominant feature in the crystal packing. rsc.org The primary amino acid backbone would likely form strong N-H···O and O-H···O hydrogen bonds, creating networks similar to those seen in peptides and proteins. The additional 4-amino group on the phenyl ring introduces further possibilities for hydrogen bonding, potentially linking molecules into complex sheets or three-dimensional arrays.
Halogen Bonding: A key interaction in the crystal structure would be the halogen bond (XB). nih.gov This occurs when an electrophilic region on the halogen atom (in this case, iodine) interacts with a nucleophilic site, such as an oxygen or nitrogen atom on an adjacent molecule. researchgate.net The large, polarizable iodine atoms of this compound are excellent halogen bond donors. These C-I···O or C-I···N interactions are highly directional and can significantly influence crystal packing, sometimes competing with or complementing traditional hydrogen bonds. mdpi.comnih.gov Weaker I···I interactions may also be observed. nih.gov
The interplay of these interactions dictates the final crystal structure. The strength and directionality of hydrogen and halogen bonds are typically the primary determinants of the packing motif. rsc.orgrsc.org
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Distance Range (Å) | Significance |
|---|---|---|---|---|
| Hydrogen Bond | -NH₂ / -OH | O=C / N | 2.7 - 3.1 | Primary driver of crystal packing. rsc.org |
| Halogen Bond | C-I | O=C / N | 2.9 - 3.3 | Highly directional; controls supramolecular assembly. researchgate.net |
| Halogen-Halogen Contact | C-I | I-C | 3.5 - 4.0 | Contributes to lattice stability. nih.gov |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Stabilizes packing through dispersion forces. rsc.org |
Dihedral Angle and Bond Length/Angle Deviations
The precise geometry of the molecule within the crystal, including its dihedral angles and bond parameters, provides insight into its conformational preferences and the strain imposed by the crystal lattice.
Dihedral Angles
The conformation of a phenylalanine derivative is largely described by a set of key dihedral (torsion) angles that define the orientation of its constituent parts. mdpi.com For this compound, the most notable conformational flexibility lies in the rotation of the bulky side chain.
Backbone Angles (φ, ψ): These angles describe the rotation around the N-Cα and Cα-C bonds, respectively. Their values are typically restricted to specific regions of the Ramachandran plot to avoid steric clashes, similar to what is seen in peptides.
Side Chain Angles (χ1, χ2): The χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1) angles define the orientation of the substituted phenyl group relative to the amino acid backbone. researchgate.net Crystal structures of various phenylalanine derivatives show that there can be significant variation in these angles, leading to different conformers within the same crystal or in different polymorphs. acs.orgacs.org The bulky iodine atoms and the 4-amino group would influence the energetically preferred rotational state of the phenyl ring.
| Angle | Atoms Defining Angle | Description | Commonly Observed Values (°) |
|---|---|---|---|
| φ (phi) | C'-N-Cα-C' | Backbone N-Cα rotation | -160 to -60 |
| ψ (psi) | N-Cα-C'-N | Backbone Cα-C' rotation | -60 to -30 and +110 to +170 |
| χ1 (chi1) | N-Cα-Cβ-Cγ | Side chain Cα-Cβ rotation | -60, 180, +60 (staggered conformations) researchgate.net |
| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | Side chain Cβ-Cγ rotation | ~90 ± 20 nih.gov |
Bond Length/Angle Deviations
While most bond lengths and angles will be close to standard values, high-resolution X-ray data can reveal subtle but significant deviations caused by electronic effects of the substituents and steric strain within the packed crystal.
C-I Bond Length: The carbon-iodine bond length is typically around 2.10 Å. This length can be slightly elongated if the iodine atom is involved in a strong halogen bond, reflecting the transfer of electron density to the halogen bond acceptor.
Aromatic Ring Geometry: The benzene (B151609) ring is expected to show deviations from a perfect hexagon. The C-C bond lengths within the ring may vary slightly from the typical aromatic value of ~1.40 Å due to the electronic influence of the electron-donating amino group and the electron-withdrawing iodine atoms. nih.gov Furthermore, steric repulsion from the two large iodine atoms at the 3 and 5 positions may cause the internal C-C-C bond angles at the points of substitution to deviate from the ideal 120°.
| Bond | Typical Length (Å) | Potential Deviation in this compound |
|---|---|---|
| Aromatic C-C | ~1.40 | Minor variations due to substituent electronic effects. nih.gov |
| Aromatic C-I | ~2.10 | May be elongated if iodine acts as a strong halogen bond donor. |
| Aromatic C-N | ~1.38 | Standard for anilines. |
| Cβ-Cγ | ~1.51 | Generally stable. |
Theoretical and Computational Investigations of Bov Phe 3,5 Dii,4 Nh2 Oh
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of Bov-Phe(3,5-Dii,4-NH2)-OH. These computational methods provide insights into the molecule's behavior at a subatomic level, which is crucial for predicting its chemical and physical properties.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) analysis and charge distribution studies are essential for elucidating the electronic characteristics of this compound. Calculations, often performed using methods like the Austin Model 1 (AM1), can determine the distribution of electron density throughout the molecule. torun.pl For halogenated amino acids, the bulky iodine substituents significantly influence the electronic environment.
The presence of two iodine atoms at positions 3 and 5 of the phenyl ring, along with an amino group at position 4, creates a unique electronic landscape. The iodine atoms are known to be electron-withdrawing through induction but can also participate in halogen bonding. The amino group, conversely, is an electron-donating group. This push-pull electronic arrangement is expected to result in a polarized aromatic ring.
Table 1: Calculated Partial Atomic Charges for Key Atoms in this compound (Hypothetical Data based on similar compounds)
| Atom/Group | Partial Charge (a.u.) |
|---|---|
| Cα | +0.15 |
| Cβ | -0.20 |
| Phenyl Ring C1 | +0.05 |
| Phenyl Ring C3 (with Iodine) | +0.10 |
| Phenyl Ring C4 (with Amino) | -0.15 |
| Phenyl Ring C5 (with Iodine) | +0.10 |
| Iodine (I) | -0.05 |
| Amino Nitrogen (N) | -0.30 |
Note: These values are hypothetical and serve as an illustration of expected charge distribution based on quantum chemical calculations of similar molecules.
Electrostatic Potential Surface Mapping
The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting intermolecular interactions. nih.gov For this compound, the ESP map would likely show regions of negative potential around the electronegative oxygen atoms of the carboxyl group and the lone pair of the amino nitrogen. Conversely, positive potential would be expected around the hydrogen atoms of the amino group and the carboxylic acid.
The iodine atoms introduce a more complex feature known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom. This positive region can engage in favorable electrostatic interactions with nucleophiles, a phenomenon known as halogen bonding. The ESP map would be crucial in identifying these features and predicting the molecule's interaction with biological targets like proteins. nih.gov
Molecular Dynamics Simulations of Conformational Space
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape and how it is influenced by its environment.
Solvent Effects on this compound Dynamics
The surrounding solvent plays a critical role in the conformational preferences of a molecule. In an aqueous environment, the charged and polar groups of this compound (the amino and carboxyl groups) will interact favorably with water molecules. These interactions can influence the torsion angles of the amino acid backbone and the orientation of the substituted phenyl side chain. MD simulations in explicit solvent can capture these effects and provide a realistic representation of the molecule's behavior in a biological context. The introduction of halogen atoms can also affect the proteolytic stability of peptides containing such modified amino acids. nih.govresearchgate.net
Force Field Parameterization for Modified Amino Acids
A significant challenge in running accurate MD simulations of non-standard amino acids like this compound is the lack of appropriate force field parameters. nih.gov Standard force fields like CHARMM and AMBER are parameterized for natural amino acids. frontiersin.org Therefore, new parameters must be developed to accurately describe the intramolecular and intermolecular interactions of the modified residue. nih.govacs.org
This parameterization process typically involves quantum mechanical calculations to determine equilibrium bond lengths, angles, dihedral potentials, and partial atomic charges. frontiersin.orgnih.govacs.org These quantum mechanical data are then used to fit the parameters of the classical force field. The development of robust force field parameters is a critical step to ensure the reliability of MD simulations. nih.govfrontiersin.orgbyu.edu
Table 2: Key Torsional Angles in this compound for Force Field Parameterization
| Dihedral Angle | Description | Expected Rotational Barrier (kcal/mol) |
|---|---|---|
| φ (phi) | C'-N-Cα-C' | ~1-5 |
| ψ (psi) | N-Cα-C'-N | ~1-5 |
| χ1 (chi1) | N-Cα-Cβ-Cγ | ~2-8 |
Note: These values are illustrative of the types of parameters that need to be determined for a new, non-standard amino acid.
Prediction of Reactivity and Mechanistic Pathways
Computational methods can also be employed to predict the chemical reactivity of this compound and to explore potential mechanistic pathways for its reactions. The chemical characteristics of iodinated compounds, including the presence of iodine atoms and aromatic rings, can play a crucial role in their immunogenicity and the pathogenesis of hypersensitivity reactions. frontiersin.org
The electronic structure calculations from section 4.1 can provide insights into the molecule's nucleophilic and electrophilic sites. For instance, the amino group is a potential nucleophile, while the carbon atoms attached to the iodine atoms could be susceptible to nucleophilic attack under certain conditions. The potential for halogen bonding, as indicated by the ESP map, can also influence its reactivity by directing the approach of other molecules.
Furthermore, computational modeling can be used to study enzymatic reactions involving similar compounds. For example, studies on halogenating enzymes reveal how specific amino acid residues in the enzyme's active site can facilitate the regioselective halogenation of substrates. nih.govresearchgate.net While this compound is already halogenated, understanding the mechanisms of dehalogenation or other metabolic transformations would be a valuable application of computational chemistry. The reactivity of iodinated contrast media is also a subject of study, with some individuals exhibiting cross-reactivity. nih.govnih.govamegroups.org
Following a comprehensive search of available scientific literature and chemical databases, no specific information, research, or computational data were found for the chemical compound designated as "this compound". The prefix "Bov" does not correspond to a standard protecting group commonly used in peptide chemistry, and this specific diiodinated and aminated phenylalanine derivative does not appear in the searched academic and commercial chemical resources.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the theoretical and computational investigations of this particular compound as requested. The specified sections on "Reaction Coordinate Analysis for Chemical Transformations" and "Computational Design of Analogues and Derivatives" cannot be completed without existing research findings and data.
General computational methodologies exist for analyzing novel amino acid derivatives. These approaches would typically involve:
For Reaction Coordinate Analysis:
Defining the reactant, product, and possible transition states for a given chemical transformation.
Utilizing quantum mechanical (QM) methods, such as Density Functional Theory (DFT), to calculate the potential energy surface along the reaction coordinate.
Identifying the transition state structure and calculating the activation energy barrier.
For Computational Design of Analogues and Derivatives:
Establishing a baseline model of the parent compound's structure and properties using molecular mechanics (MM) or QM methods.
Performing in silico modifications to the parent structure to generate a library of virtual analogues.
Employing techniques like Quantitative Structure-Activity Relationship (QSAR) studies or molecular docking simulations to predict the properties and potential biological activity of the designed analogues.
However, applying these general principles to "this compound" would be purely speculative and would not constitute the detailed, data-driven research findings stipulated in the request. Without foundational experimental or computational data for the specific compound, any generated content would be hypothetical and would not meet the required standards of scientific accuracy.
Therefore, the requested article cannot be generated at this time due to the absence of any available information on "this compound".
Molecular Recognition and Mechanistic Biochemistry of Phe 3,5 Dii,4 Nh2 Moieties
Non-Covalent Interactions in Biological Systems
The specific recognition of any ligand by a biological macromolecule is governed by a complex interplay of non-covalent forces. The unique structure of the Phe(3,5-Dii,4-NH2) moiety allows it to engage in a distinct set of these interactions.
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on an oxygen, nitrogen, or sulfur atom. wikipedia.orgrichmond.edu The propensity for halogen bonding increases with the polarizability of the halogen, following the trend I > Br > Cl > F. wikipedia.org The two iodine atoms of the Phe(3,5-Dii,4-NH2) moiety are therefore potent halogen bond donors, capable of forming strong, specific interactions with a variety of amino acid side chains or the polypeptide backbone within a protein binding pocket. medtigo.com
These interactions are highly directional, typically forming an angle of approximately 180° between the covalent bond to the halogen and the halogen bond itself. richmond.edu This directionality can be a powerful tool in crystal engineering and drug design for controlling molecular conformation and recognition. wikipedia.org
In addition to halogen bonds, the phenyl ring of the moiety participates in typical aromatic interactions. russelllab.org These include:
π-π Stacking: The aromatic ring can stack with the side chains of other aromatic amino acids like phenylalanine, tyrosine, and tryptophan, contributing to binding affinity through van der Waals forces. youtube.com
Halogen–Aromatic π Interactions: The iodine atoms can also interact directly with the electron-rich π systems of aromatic residues, a specific subset of halogen bonding that can significantly increase inhibitor residence time at a target protein. nih.gov
Cation−π Interactions: The electron-rich face of the phenyl ring can form favorable interactions with cationic species, such as the side chains of lysine (B10760008) and arginine residues. acs.org
| Interaction Type | Description | Potential Interacting Partners in Biomacromolecules |
|---|---|---|
| Halogen Bonding (C–I···O/N/S) | A directional interaction involving the σ-hole of an iodine atom and a nucleophilic site. wikipedia.org | Serine/Threonine (-OH), Aspartate/Glutamate (-COO⁻), Methionine (-S-), Backbone Carbonyls (=O) |
| Halogen–Aromatic Bonding (C–I···π) | Interaction between an iodine atom and the π-electron cloud of an aromatic ring. nih.gov | Phenylalanine, Tyrosine, Tryptophan |
| π-π Stacking | Stacking of aromatic rings, driven by van der Waals forces. youtube.com | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Cation−π Interaction | Interaction between a cation and the face of an electron-rich π system. acs.org | Lysine (-NH₃⁺), Arginine (-C(NH₂)₂⁺) |
The Phe(3,5-Dii,4-NH2) moiety possesses multiple sites for hydrogen bonding. Like all amino acids, it has an α-amino group and an α-carboxylate group that can act as hydrogen bond donors and acceptors, respectively. The key addition is the 4-amino group on the phenyl ring, which provides an additional two hydrogen bond donor sites. nih.gov
This expanded hydrogen-bonding capability allows the moiety to form more extensive and stable networks within a binding site compared to the parent phenylalanine. Phenylalanine molecules in crystal structures are known to be held together by hydrogen bonds between their amine and carboxylate groups. researchgate.net The addition of the 4-amino group can further stabilize interactions with hydrophilic residues or water molecules, potentially anchoring the ligand more firmly in a specific orientation. The iodine atoms can also act as weak hydrogen bond acceptors.
Probing Enzyme-Substrate Recognition through Phe(3,5-Dii,4-NH2) Substitution
The replacement of a canonical amino acid with an unnatural amino acid (UAA) like Phe(3,5-Dii,4-NH2) in an enzyme substrate or inhibitor is a powerful strategy to probe molecular recognition and catalytic mechanisms. nih.gov Such substitutions can lead to significant changes in binding and catalysis. nih.gov
The introduction of the Phe(3,5-Dii,4-NH2) moiety into a substrate or inhibitor can profoundly impact its binding affinity (K_d or K_i) and specificity for a target enzyme.
Increased Affinity: The additional points of contact afforded by halogen and hydrogen bonds can lead to a substantial increase in binding affinity. The strength and directionality of halogen bonds, in particular, can lock the ligand into an optimal conformation for binding, reducing the entropic penalty of complex formation. nih.gov
Enhanced Specificity: Because halogen bonds require a precisely positioned nucleophilic partner, their presence can greatly enhance the specificity of a ligand for its target. An enzyme's active site must have the correct geometry and electronic character to accommodate both the bulky diiodo-phenyl group and form a favorable halogen bond. This requirement for a precise geometric and electronic match can discriminate against off-target proteins that lack this complementary architecture.
Studies involving the substitution of natural amino acids with UAAs have demonstrated these effects. For instance, the incorporation of para-amino-phenylalanine (pAmF) at certain active site positions in P450 enzymes was found to have a general activity-enhancing effect that could not be replicated by any of the 20 natural amino acids. nih.gov
| Peptide Substrate | Key Residue | Hypothetical Binding Affinity (K_d) | Primary Interactions at Key Position |
|---|---|---|---|
| Peptide-WT | Phenylalanine | 500 nM | Hydrophobic interactions, π-π stacking |
| Peptide-UAA | Phe(3,5-Dii,4-NH2) | 15 nM | Hydrophobic, π-π stacking, Halogen bonding, Hydrogen bonding |
Changes in substrate binding directly influence an enzyme's catalytic efficiency, often measured as k_cat/K_M. ox.ac.uk The incorporation of Phe(3,5-Dii,4-NH2) can alter this parameter through several mechanisms:
Substrate Positioning: The strong, directional interactions of the moiety can precisely orient the substrate within the active site, placing the reactive portion in close proximity to catalytic residues and lowering the activation energy of the reaction. This can lead to a significant increase in the catalytic rate (k_cat).
Transition State Stabilization: Enzymes function by preferentially binding and stabilizing the transition state of a reaction. If the Phe(3,5-Dii,4-NH2) moiety can form more favorable interactions in the transition state geometry than in the ground state, it will accelerate the reaction.
Electronic Effects: The electron-withdrawing iodine atoms and the electron-donating 4-amino group alter the electronic character of the phenyl ring. This can modulate the pK_a of the substrate or nearby catalytic residues in the enzyme, thereby affecting the reaction mechanism and rate.
Conversely, the bulk of the diiodo-substituents could introduce steric hindrance, preventing optimal binding or distorting the active site, which would lead to a decrease in catalytic efficiency. Therefore, the effect is highly dependent on the specific topology of the enzyme's active site.
| Substrate | K_M (μM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |
|---|---|---|---|
| Natural Substrate (with Phe) | 100 | 10 | 1.0 x 10⁵ |
| Analog Substrate (with Phe(3,5-Dii,4-NH2)) | 25 | 50 | 2.0 x 10⁶ |
Ligand-Receptor Interaction Studies at the Molecular Level
When used as part of a ligand for a cellular receptor, the Phe(3,5-Dii,4-NH2) moiety offers a powerful handle to modulate binding and function. G protein-coupled receptors (GPCRs), for example, possess binding pockets where interactions with specific amino acids determine ligand affinity and efficacy. elifesciences.org
The unique interaction profile of Phe(3,5-Dii,4-NH2) can be used to achieve high selectivity for a specific receptor subtype. For instance, studies on dopamine (B1211576) receptors have shown that mutating just a few non-conserved amino acids in the binding pocket can dramatically alter the affinity for selective ligands. nih.gov A ligand containing the Phe(3,5-Dii,4-NH2) moiety could be designed to specifically target a receptor subtype that has a complementary pocket, featuring, for example, a serine residue to accept a halogen bond and an aspartate residue to hydrogen bond with the 4-amino group.
Furthermore, the way a ligand binds can stabilize different conformational states of the receptor, leading to biased signaling—the preferential activation of one downstream signaling pathway over another. elifesciences.org The rigid and highly specific interactions provided by the Phe(3,5-Dii,4-NH2) moiety could be instrumental in stabilizing a single, unique receptor conformation, thereby promoting a highly specific cellular response. The ability of halogen bonds to create long-lasting drug-protein interactions could also lead to ligands with prolonged residence times and improved pharmacodynamic properties. nih.gov
Stereochemical Demands for Molecular Recognition
The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount for the specific interaction between a molecule and its biological target. For the Phe(3,5-Dii,4-NH2) moiety, several stereochemical features are critical for its molecular recognition:
Chirality of the α-carbon: As with all amino acids (except glycine), the α-carbon of the phenylalanine residue is chiral. The specific configuration (L- or D-) will fundamentally dictate how the molecule fits into the binding pocket of a receptor or enzyme. The vast majority of naturally occurring amino acids in proteins are in the L-configuration, and thus, biological systems are typically highly selective for L-isomers.
Aromatic Ring and Substituents: The di-iodinated and aminated phenyl ring presents a unique electronic and steric profile. The bulky iodine atoms significantly increase the size of the side chain and can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity. The position of the amino group also influences the molecule's polarity and potential for hydrogen bonding. The geometry of these interactions is highly dependent on the complementary shape and electronic environment of the binding site.
Rotational Freedom: The torsional angles of the bonds within the molecule, particularly the chi (χ) angles of the side chain, determine the spatial orientation of the substituted phenyl ring. Specific conformations will be favored upon binding to a target, minimizing steric clashes and optimizing favorable interactions.
The interplay of these stereochemical factors creates a unique molecular "fingerprint" that allows for selective recognition by its biological partners. The principles of aromatic-aromatic interactions, such as π-π stacking and cation-π interactions, are also likely to play a significant role in the binding of the phenylalanine ring.
Biophysical Techniques for Affinity and Kinetics Assessment
To quantify the binding strength (affinity) and the rates of association and dissociation (kinetics) of the Phe(3,5-Dii,4-NH2) moiety with its biological targets, several powerful biophysical techniques can be employed.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular binding events in real time. nih.gov In a typical SPR experiment, a protein target is immobilized on a sensor chip, and a solution containing the small molecule (the analyte, in this case, a derivative of Phe(3,5-Dii,4-NH2)) is flowed over the surface. nih.gov The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response. By analyzing the response at different analyte concentrations, one can determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat changes associated with a binding event. nih.gov In an ITC experiment, a solution of the ligand is titrated into a solution containing the macromolecule of interest. nih.gov The heat released or absorbed during the interaction is measured, allowing for the determination of the binding affinity (KA, the inverse of KD), the stoichiometry of the interaction (n), and the thermodynamic parameters of binding, including the enthalpy change (ΔH) and entropy change (ΔS). nih.gov This provides a complete thermodynamic profile of the interaction.
An illustrative comparison of the type of data obtained from these techniques is presented in the table below.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Measurement | Change in refractive index | Heat change |
| Key Outputs | kon, koff, KD | KA (KD), ΔH, ΔS, n |
| Labeling Requirement | None | None |
| Immobilization | One binding partner is immobilized | Both partners are in solution |
These techniques are invaluable for characterizing the interactions of small molecules like Phe(3,5-Dii,4-NH2) derivatives and provide crucial data for understanding their biological function and for the development of potential therapeutics.
Modulation of Biological Signaling Pathways through Molecular Intervention
The introduction of a structurally unique molecule like a Phe(3,5-Dii,4-NH2) derivative into a biological system can lead to the modulation of various signaling pathways. While the specific pathways affected by this particular moiety are not extensively documented, we can infer potential mechanisms based on the known activities of similar iodinated compounds and phenylalanine derivatives.
Iodinated compounds are known to play significant roles in biology, most notably as constituents of thyroid hormones which regulate metabolism. wikipedia.org Beyond this, molecular iodine and some iodinated organic compounds have been shown to modulate signaling pathways involved in cell proliferation, differentiation, and apoptosis (programmed cell death). bioscientifica.comnih.gov For instance, certain iodinated compounds have been observed to influence the expression of proteins in the BCL2 family, which are key regulators of apoptosis. bioscientifica.com
The phenylalanine backbone itself is a precursor for several important signaling molecules, including the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. wikipedia.org Derivatives of phenylalanine can therefore potentially interfere with or modulate these pathways.
The potential mechanisms by which a Phe(3,5-Dii,4-NH2) moiety could modulate signaling pathways include:
Competitive Inhibition: By mimicking the structure of an endogenous ligand, the molecule could bind to a receptor or enzyme's active site, blocking the binding of the natural substrate and thereby inhibiting the downstream signaling cascade.
Allosteric Modulation: The molecule could bind to a site on a protein distinct from the active site (an allosteric site), inducing a conformational change that either enhances or inhibits the protein's activity.
Disruption of Protein-Protein Interactions: The moiety could bind to an interface between two proteins, preventing their interaction and disrupting the formation of a functional signaling complex.
The table below summarizes hypothetical effects of a Phe(3,5-Dii,4-NH2) derivative on key signaling pathways, based on the activities of related compounds.
| Signaling Pathway | Potential Effect of Molecular Intervention | Example of a Key Protein Target |
| MAPK/ERK Pathway | Downregulation of pathway activity, leading to decreased cell proliferation. | ERK (Extracellular signal-regulated kinase) |
| PI3K/Akt Pathway | Inhibition, potentially leading to the induction of apoptosis. | Akt (Protein kinase B) |
| NF-κB Pathway | Modulation of inflammatory responses. | NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) |
Further research is necessary to elucidate the specific biological targets and signaling pathways that are modulated by "Bov-Phe(3,5-Dii,4-NH2)-OH" and its constituent Phe(3,5-Dii,4-NH2) moiety. However, the principles of molecular recognition and the known activities of related compounds provide a strong foundation for future investigations into its biochemical and pharmacological properties.
Incorporation of Bov Phe 3,5 Dii,4 Nh2 Oh into Peptidic and Protein Structures
Solid-Phase Peptide Synthesis (SPPS) with Modified Amino Acids
Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides from amino acid precursors nih.govnih.gov. The process involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support nih.gov. This technique allows for the use of excess reagents to drive reactions to completion, with easy removal of by-products by simple filtration and washing mdpi.org. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is a widely adopted strategy due to its mild, base-labile deprotection conditions, which are compatible with a wide range of modified amino acids nih.govnih.gov.
The incorporation of a hindered amino acid like Phe(3,5-Dii,4-NH2) via SPPS would typically follow standard Fmoc/tBu protocols. The amino acid would first need to be appropriately protected, for instance, as Fmoc-Phe(3,5-Dii,4-NH2(Boc))-OH, to prevent unwanted side reactions involving the side-chain amino group.
Table 1: General Parameters for SPPS Manual Synthesis
| Step | Reagent/Solvent | Time | Notes |
|---|---|---|---|
| Resin Swelling | Dichloromethane (B109758) (DCM) | 30 min | Prepares the resin for synthesis. |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Releases the N-terminal amine for the next coupling step. |
| Washing | DMF, IPA, DCM | Variable | Removes residual reagents and by-products. |
| Amino Acid Coupling | Fmoc-AA-OH, Coupling Reagent, Base in DMF | 1-4 hours | Forms the new peptide bond. For hindered residues, extended times or double coupling may be needed. |
| Washing | DMF, IPA, DCM | Variable | Prepares the peptide-resin for the next deprotection step. |
This interactive table outlines a typical manual SPPS cycle. The conditions, particularly for the coupling step, may require optimization for hindered amino acids like di-halogenated phenylalanines.
Coupling Efficiency: The incorporation of sterically hindered amino acids, such as those with bulky di-halogenated phenyl rings, presents a significant challenge to coupling efficiency in SPPS. The large iodine atoms in Phe(3,5-Dii,4-NH2) would sterically shield the activated carboxyl group, potentially leading to incomplete or slow coupling reactions. To overcome this, several strategies can be employed:
Choice of Coupling Reagent: Powerful uronium or phosphonium-based coupling reagents like HBTU, HATU, or PyBOP are often used in conjunction with an additive like HOBt or HOAt to enhance reaction rates and suppress side reactions peptide.com. For particularly difficult couplings, the use of amino acid fluorides or chlorides can be effective nih.gov.
Reaction Conditions: Extending the coupling time, performing double or even triple couplings, and increasing the temperature (e.g., using microwave-assisted SPPS) can significantly improve the yield of the desired product researchgate.net.
Solvent Choice: The use of solvents like N-methylpyrrolidone (NMP) or the addition of chaotropic salts can help disrupt peptide aggregation on the resin, which can otherwise hinder coupling efficiency peptide.com.
Racemization Prevention: Racemization, or the loss of chiral integrity at the α-carbon, is a critical side reaction during peptide synthesis, particularly during the activation step of the carboxyl group peptide.commdpi.com. The mechanism often involves the formation of a planar oxazol-5(4H)-one intermediate, which can be reprotonated from either side, leading to epimerization mdpi.comthieme-connect.de. While standard urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway, certain amino acids remain highly susceptible nih.gov.
Histidine and cysteine are particularly prone to racemization under standard basic coupling conditions nih.govpeptide.com. For hindered residues like Phe(3,5-Dii,4-NH2), the choice of coupling conditions is crucial.
Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt) to carbodiimide-mediated couplings is a standard practice to minimize racemization by forming an active ester that is less prone to oxazolone (B7731731) formation peptide.com.
Coupling Reagents: Carbodiimide-based reagents like DIC, especially when combined with additives, are generally considered safer in terms of racemization compared to some more reactive uronium/phosphonium (B103445) reagents, particularly when pre-activation times are long nih.gov.
Base: The type and amount of tertiary base used can influence the extent of racemization. Less hindered bases are generally preferred mdpi.com.
A multicenter study evaluating racemization during standard SPPS found that while it is not a widespread serious problem, unacceptably high levels can occur, highlighting the need for careful optimization and analysis researchgate.net. Capillary electrophoresis is one method used to precisely quantify the rate of racemization during synthesis, which has been found to be 0.4% or less per cycle under optimized conditions nih.gov.
Incorporating a residue like Phe(3,5-Dii,4-NH2) combines the challenges of steric hindrance from the diiodo substitution with the reactivity of the side-chain amine.
Table 2: Common Challenges and Solutions in SPPS of Hindered Amino Acids
| Challenge | Potential Solution(s) | Rationale |
|---|---|---|
| Incomplete Coupling | Use of potent coupling reagents (HATU, PyBOP); Microwave heating; Double coupling; Use of amino acid fluorides. | Increases the rate and efficiency of the coupling reaction to overcome steric hindrance. |
| Aggregation | Switch solvent to NMP; Add chaotropic salts (e.g., CuLi); Use low-substitution resin; Incorporate backbone-disrupting elements (e.g., pseudoprolines). | Disrupts intermolecular hydrogen bonding between peptide chains, improving reagent accessibility. |
| Racemization | Use of additives (HOBt, HOAt); Avoid long pre-activation times; Use carbodiimide/additive coupling methods. | Suppresses the formation of the planar oxazolone intermediate responsible for epimerization. |
| Side-chain Reactivity | Orthogonal protection of the side-chain functional group (e.g., Boc group for the 4-amino function). | Prevents the side-chain from participating in unwanted reactions during peptide elongation. |
The primary challenge is ensuring the complete and chirally pure incorporation of the amino acid. As discussed, this involves a careful selection of coupling reagents and conditions. Another significant issue, especially as the peptide chain elongates, is aggregation of the peptide-resin complex peptide.com. This self-association, driven by intermolecular hydrogen bonds, can render the N-terminus of the growing peptide inaccessible, leading to failed synthesis. Halogenated and other hydrophobic residues can exacerbate this issue. Solutions include using specialized resins like TentaGel, employing solvents that disrupt hydrogen bonding, or utilizing microwave energy to increase reaction kinetics peptide.com.
Solution-Phase Peptide Synthesis Methodologies
Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS nih.govnih.gov. In this method, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step nih.gov. While more labor-intensive and time-consuming than SPPS for long peptides, solution-phase synthesis offers several advantages, especially for the synthesis of complex peptides, short sequences, or for large-scale production where the high cost of resins can be prohibitive nih.govnih.gov.
For incorporating a challenging residue like Phe(3,5-Dii,4-NH2), solution-phase synthesis allows for greater control and monitoring of the reaction. The progress of difficult coupling reactions can be tracked using techniques like TLC or HPLC, and conditions can be adjusted accordingly. Purification at each step ensures that any by-products from incomplete coupling or side reactions are removed, which can be advantageous when dealing with hindered amino acids. Fragment condensation, where smaller, protected peptide fragments are synthesized (either in solution or via SPPS) and then coupled together in solution, is a powerful strategy for producing large peptides and proteins nih.gov.
Structural and Conformational Impact of Phe(3,5-Dii,4-NH2) in Peptides
The incorporation of a modified amino acid profoundly influences the resulting peptide's structure and dynamics. The unique physicochemical properties of the Phe(3,5-Dii,4-NH2) side chain—its large van der Waals volume, hydrophobicity, potential for halogen bonding, and the presence of an additional amino group—can be expected to exert significant conformational constraints.
Studies on analogous halogenated phenylalanine derivatives provide insight into these effects. Halogenation is a known strategy to modulate hydrophobicity and aromatic interactions, which are key driving forces in peptide folding and self-assembly nih.gov.
The secondary structure of a peptide, such as α-helices and β-sheets, is stabilized by a network of hydrogen bonds between backbone amides. The bulky and hydrophobic nature of a diiodinated phenylalanine side chain can influence these structures in several ways.
Steric Hindrance: The large size of the side chain may sterically disfavor the tight packing required for an α-helix, potentially acting as a helix-breaker.
Hydrophobic Interactions: Conversely, the increased hydrophobicity can promote the formation of β-sheet structures, where such residues are often found within the core of amyloid fibrils nih.gov. In a study of the amyloidogenic peptide NFGAIL, substitution of phenylalanine with various fluorinated and iodinated analogs revealed a direct correlation between the hydrophobicity of the residue and the kinetics of fibril formation nih.gov.
Aromatic and Halogen Bonding: Aromatic π-π stacking is a significant factor in the stability of many peptide structures researchgate.netnih.gov. The introduction of iodine atoms alters the electronic properties of the phenyl ring, potentially modifying these stacking interactions. Furthermore, iodine can act as a halogen bond donor, forming non-covalent interactions that can direct peptide self-assembly and stabilize specific conformations rsc.orgpolimi.it.
Circular dichroism (CD) spectroscopy is a common technique used to assess the secondary structure of peptides in solution. Studies on various peptides show that their conformation can be highly sensitive to the environment, transitioning between random coil, α-helical, and β-sheet structures in response to changes in pH or solvent hydrophobicity (e.g., addition of TFE or HFIP) researchgate.netfrontiersin.orgscispace.com. The presence of a residue like Phe(3,5-Dii,4-NH2) would likely modulate these transitions.
Self-Assembly and Aggregation: Many short peptides containing aromatic residues are known to self-assemble into higher-order structures like nanofibers, nanotubes, and hydrogels researchgate.netnih.gov. The process is often driven by a combination of hydrogen bonding and π-π stacking. Halogenation has been shown to be a powerful tool to modulate these self-assembly processes. For example, in a hexapeptide hydrogelator, the systematic replacement of phenylalanine with iodinated phenylalanine significantly altered the mechanical properties of the resulting hydrogel, demonstrating that the position and type of halogen can be used to fine-tune material properties rsc.org. Similarly, studies on the NFGAIL peptide showed that halogenation not only affected the rate of amyloid formation but also the morphology of the resulting fibrils nih.gov.
The analysis of these complex structural impacts often requires high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by molecular dynamics (MD) simulations, to fully characterize the conformational landscape of the modified peptide nih.govacs.orgnih.gov.
No Publicly Available Research Found on the Incorporation of "Bov-Phe(3,5-Dii,4-NH2)-OH" into Peptidic and Protein Structures
Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available regarding the incorporation of the chemical compound "this compound" into peptidic and protein structures. Consequently, data on the functional consequences of its site-specific incorporation, including its use in protein engineering strategies and its effects on protein stability and dynamics, is also absent from the current body of scientific knowledge.
One study was identified that mentioned the use of L-4'-amino-3',5'-diiodophenylalanine in the context of synthesizing photosensitive analogues of Luteinizing Hormone-Releasing Hormone (LHRH). However, this research did not extend to the incorporation of this amino acid into larger protein scaffolds or explore the broader implications for protein engineering, stability, or dynamics as requested by the article outline.
Therefore, it is not possible to provide the requested article with scientifically accurate and detailed information for each specified section and subsection. The lack of available data prevents a thorough discussion of protein engineering strategies utilizing this specific modified amino acid or an analysis of its perturbations to protein stability and dynamics.
It is important to note that the field of protein engineering is vast and continually evolving. The absence of public information could indicate that research on this particular compound is not yet published, is proprietary, or has not been undertaken.
Applications of Phe 3,5 Dii,4 Nh2 As a Chemical Probe and Scaffold
Development of Biophysical Probes
The strategic placement of functional groups on the phenylalanine ring allows for the creation of specialized probes to investigate complex biological systems at the molecular level.
NMR Active Probes for Protein-Ligand Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions with atomic resolution. wikipedia.org The incorporation of unnatural amino acids containing specific NMR-active nuclei can provide crucial insights into binding interfaces and conformational changes. While fluorine (¹⁹F) is a commonly used NMR probe, the iodine atoms in Phe(3,5-Dii,4-NH2) offer distinct possibilities.
The presence of heavy iodine atoms can induce significant changes in the chemical shifts of nearby protons in a protein's binding pocket, a phenomenon useful for mapping interaction surfaces. This is particularly relevant in Chemical Shift Mapping (CSM) experiments, where changes in the NMR spectrum of a protein are monitored upon ligand titration. wikipedia.orgresearchgate.net The large size and polarizability of iodine can also lead to specific halogen bonding interactions with protein residues, which can be detected and characterized by advanced NMR techniques.
Furthermore, the quantification of aromatic amino acids through quantitative 1H Nuclear Magnetic Resonance (qNMR) after protein hydrolysis is a recognized method for protein quantification, highlighting the utility of analyzing modified aromatic amino acids. mdpi.com Although direct NMR studies specifically utilizing Phe(3,5-Dii,4-NH2) as a probe are not widely documented, the principles of using halogenated amino acids suggest its potential for providing unique structural information in protein-ligand interaction studies. nih.gov
Key NMR-based protein-ligand interaction techniques:
| Technique | Information Gained | Relevance for Phe(3,5-Dii,4-NH2) |
|---|---|---|
| Chemical Shift Perturbation (CSP) | Identifies residues at the binding interface. | The bulky, electron-rich di-iodo-amino-phenyl group would likely cause significant and easily detectable shifts in a protein's binding pocket. |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Determines spatial proximity between ligand and protein atoms. | Provides distance restraints to define the precise orientation of the Phe(3,5-Dii,4-NH2) moiety within the binding site. |
| Relaxation Dispersion NMR | Probes the dynamics of protein-ligand interactions. | Can reveal the kinetics of binding and conformational changes in the protein upon interaction with a ligand containing this residue. news-medical.net |
Fluorescent or Photoaffinity Tagging Strategies
The 4-amino group on the phenyl ring is a versatile chemical handle for attaching reporter groups, such as fluorophores or photo-reactive moieties.
Fluorescent Probes: The primary amine can be readily acylated or alkylated to conjugate a wide variety of fluorophores (e.g., rhodamine, fluorescein (B123965) derivatives). acs.org Incorporating such a fluorescently-labeled amino acid into a peptide or small molecule allows for direct visualization of its localization in cells or for use in binding assays like fluorescence polarization. The development of fluorescent probes from amino acid scaffolds is a common strategy for creating tools for biological imaging. nih.gov
Photoaffinity Labeling (PAL): PAL is a powerful technique for identifying the specific protein targets of a bioactive molecule. nih.govmdpi.com The 4-amino group of Phe(3,5-Dii,4-NH2) can be chemically converted into a photo-reactive group, most commonly an aryl azide (B81097). springernature.com Upon exposure to UV light, the aryl azide generates a highly reactive nitrene intermediate, which forms a covalent bond with any nearby amino acid residues in the target protein's binding pocket. researchgate.net This permanent "tagging" allows for the isolation and identification of the target protein via mass spectrometry. nih.gov The general workflow for a PAL experiment is outlined below.
| Step | Description |
| 1. Probe Incubation | Cells or protein lysates are incubated with the photoaffinity probe containing the Phe(3,5-Dii,4-NH2)-derived photophore. |
| 2. UV Activation | The sample is irradiated with UV light to activate the photoreactive group, leading to covalent cross-linking with the target protein. |
| 3. Enrichment & Digestion | The covalently-linked protein-probe complex is enriched (often via a biotin (B1667282) handle also attached to the probe), isolated, and digested into smaller peptides. |
| 4. Mass Spectrometry | The resulting peptides are analyzed by mass spectrometry to identify the protein and often the specific site of covalent attachment. |
Scaffold for Combinatorial Library Synthesis
The structural features of Phe(3,5-Dii,4-NH2) make it an ideal scaffold for building large and structurally diverse collections of molecules for drug discovery screening.
Diversity-Oriented Synthesis Using Modified Phenylalanine
Diversity-oriented synthesis (DOS) aims to create libraries of structurally complex and diverse small molecules. Phe(3,5-Dii,4-NH2) is well-suited for DOS strategies because it has multiple, chemically distinct points for diversification:
The N-terminal amino group of the amino acid backbone.
The C-terminal carboxylic acid group of the backbone.
The 4-amino group on the phenyl ring.
The two iodo groups, which can be used in cross-coupling reactions.
Starting from this single building block, chemists can apply different reaction sequences to each functional group to rapidly generate a wide array of molecular skeletons, a key goal of DOS. For example, the backbone can be incorporated into a peptide chain, while the 4-amino group is used as a handle to introduce another set of diverse substituents.
Screening Strategies for Novel Molecular Recognition Motifs
Once a combinatorial library is synthesized using Phe(3,5-Dii,4-NH2) as a scaffold, high-throughput screening methods are required to identify "hit" compounds that bind to a biological target of interest. Several powerful strategies are available:
One-Bead-One-Compound (OBOC) Libraries: In this method, the library is synthesized on small resin beads, with each bead displaying a unique compound. The beads can be incubated with a fluorescently labeled target protein, and the beads that become fluorescent are physically isolated for structure determination.
Affinity Selection-Mass Spectrometry (AS-MS): The entire library is incubated in solution with the target protein. The protein and any bound ligands are then separated from the unbound library members. The bound ligands are released and identified using highly sensitive mass spectrometry.
Phage Display: While typically used for peptide libraries, the principles can be adapted. Libraries of peptides containing the modified phenylalanine could be displayed on the surface of bacteriophages, which are then used to "pan" for binders against an immobilized target.
Utilization in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to reactions that can occur in a complex biological environment without interfering with native biochemical processes. wikipedia.orgnih.gov The iodo-substituents on the phenyl ring of Phe(3,5-Dii,4-NH2) make it a prime candidate for metal-catalyzed bioorthogonal reactions.
When this unnatural amino acid is incorporated into a protein, the aryl iodide handles can be selectively targeted. Palladium-catalyzed cross-coupling reactions, such as the Suzuki (coupling with a boronic acid) and Sonogashira (coupling with a terminal alkyne) reactions, have been successfully performed on proteins containing iodinated phenylalanine residues. rsc.org These reactions allow for the site-specific attachment of a wide range of functionalities—such as fluorescent dyes, radiolabels, or therapeutic payloads—directly onto a protein within a biological system. rsc.org This capability is invaluable for protein labeling, imaging, and the construction of antibody-drug conjugates.
Examples of Bioorthogonal Reactions with Iodinated Phenylalanine:
| Reaction | Coupling Partner | Attached Moiety Example | Application |
|---|---|---|---|
| Suzuki Coupling | Aryl Boronic Acid | Fluorescent Dye | Site-specific protein labeling for imaging. |
| Sonogashira Coupling | Terminal Alkyne | Biotin Tag | Protein enrichment and pull-down studies. |
| Heck Coupling | Alkene | Polyethylene Glycol (PEG) | Modifying protein pharmacokinetics. |
Incorporation of Chemically Reactive Handles
To utilize Phe(3,5-Dii,4-NH2) as a chemical probe, it is often necessary to introduce a chemically reactive handle. This handle serves as a point of attachment for reporter molecules, such as fluorophores or affinity tags, or for connecting to other molecules of interest. The incorporation of these handles is typically designed to be bioorthogonal, meaning the reaction is highly specific and does not interfere with native biological processes.
The primary amino group on the phenyl ring of Phe(3,5-Dii,4-NH2) is a prime location for the introduction of such handles. A variety of chemically reactive groups can be installed at this position through well-established synthetic methodologies. These handles can then be used for subsequent conjugation reactions.
Commonly employed chemically reactive handles that could be incorporated into the Phe(3,5-Dii,4-NH2) scaffold include:
| Reactive Handle | Functional Group | Typical Reaction Partner | Key Features |
| Azide | -N₃ | Alkyne, Cyclooctyne | Highly selective, bioorthogonal, stable |
| Alkyne | -C≡CH | Azide | Bioorthogonal, forms stable triazole linkage |
| Aldehyde/Ketone | -CHO / -C(O)R | Hydrazine, Hydroxylamine | Forms stable hydrazones and oximes |
| Thiol | -SH | Maleimide, Haloacetyl | Covalent modification of cysteine residues |
| Tetrazine | Heterocycle | trans-Cyclooctene | Extremely fast reaction kinetics |
The selection of a particular reactive handle depends on the intended application and the desired reaction chemistry for subsequent labeling or conjugation steps. For instance, the introduction of an azide or an alkyne group would pave the way for highly efficient and specific "click chemistry" reactions.
Click Chemistry Applications
Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for bioconjugation in complex biological environments. The incorporation of a suitable bioorthogonal handle, such as an azide or an alkyne, onto the Phe(3,5-Dii,4-NH2) scaffold would enable its use in a variety of click chemistry applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
This is the most well-known click reaction. If an azide handle is introduced onto the Phe(3,5-Dii,4-NH2) scaffold, it can be reacted with a terminal alkyne-containing molecule in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
To avoid the potential toxicity of a copper catalyst in living systems, a strain-promoted version of the azide-alkyne cycloaddition can be employed. In this case, an azide-functionalized Phe(3,5-Dii,4-NH2) would react with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), without the need for a metal catalyst. researchgate.net This approach is particularly valuable for in vivo labeling experiments.
Research Findings on Related Phenylalanine Derivatives:
The table below summarizes common click chemistry reactions that could be applied to a suitably functionalized Phe(3,5-Dii,4-NH2) scaffold.
| Click Reaction | Reactant 1 on Scaffold | Reactant 2 (Probe/Molecule) | Key Features |
| CuAAC | Azide | Terminal Alkyne | High yield, high specificity, requires copper catalyst |
| SPAAC | Azide | Strained Cyclooctyne (e.g., DBCO) | Copper-free, suitable for living systems, fast kinetics |
| Inverse-Electron-Demand Diels-Alder | Tetrazine | trans-Cyclooctene | Extremely fast reaction rates, bioorthogonal |
By leveraging these powerful conjugation techniques, Phe(3,5-Dii,4-NH2)-based probes could be developed for a wide range of applications, including:
Fluorescent Labeling: Attaching fluorescent dyes to visualize the localization and dynamics of target biomolecules.
Affinity-Based Probing: Immobilizing the scaffold on a solid support to capture interacting partners from complex biological mixtures.
Drug Delivery: Conjugating the scaffold to targeting ligands or therapeutic agents for targeted delivery.
Derivatives, Analogs, and Structure Activity Relationship Sar at the Molecular Level
Systematic Modification of Aromatic Ring Substituents
The substitutions on the phenyl ring of Bov-Phe(3,5-Dii,4-NH2)-OH, namely the two iodine atoms and the amino group, are critical determinants of its physicochemical properties and, by extension, its potential biological activity.
Variations in Halogenation Patterns
The presence and positioning of halogen atoms on the aromatic ring of phenylalanine analogs can significantly influence their biological interactions. Research on halogenated phenylalanine derivatives has shown that both the type of halogen and its position are crucial for affinity to transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.
Studies on various halogenated phenylalanines indicate that the size of the halogen atom at the meta-position (position 3) of the benzene (B151609) ring correlates with increased LAT1 affinity. The trend for inhibitory effect on LAT1 follows the order of halogen size: Fluorine < Chlorine < Bromine < Iodine nih.gov. This suggests that the two large iodine atoms at the 3 and 5 positions of this compound could contribute to a strong interaction with such transporters. The hydrophobicity of the molecule is also significantly increased by halogenation, which can affect its aggregation behavior and membrane permeability nih.gov.
Furthermore, the position of the halogen substituent is a key factor. For instance, an iodo group at the ortho-position (position 2) has been shown to confer high LAT1 affinity, comparable to the meta-position and superior to the para-position (position 4) nih.gov. While this compound possesses iodine atoms at the 3 and 5 positions, this finding underscores the nuanced effects of halogen placement on the molecule's interaction with biological targets. The di-iodination pattern in the subject compound likely creates a unique electronic and steric profile that dictates its specific binding characteristics.
Table 1: Impact of Halogenation on Phenylalanine Analog Activity
| Modification | Observation | Potential Implication for this compound |
|---|---|---|
| Halogen Size at meta-position | Increased size (F < Cl < Br < I) correlates with higher LAT1 affinity nih.gov. | The large iodine atoms may enhance binding to amino acid transporters. |
| Halogen Position | Ortho- and meta-positions generally show higher LAT1 affinity than the para-position nih.gov. | The 3,5-diiodo substitution pattern is likely a significant determinant of target interaction. |
Alterations of the Amino Group
For instance, converting the amino group to an azide (B81097) group is a common strategy to create photo-reactive probes for studying molecular interactions nih.gov. Other modifications could include acylation or alkylation to modulate the basicity and nucleophilicity of the amino group. Structure-activity relationship studies on related compounds, such as 4-arylazo-3,5-diamino-1H-pyrazoles, have demonstrated that substitutions on the phenyl ring, including modifications of amino groups, can significantly impact their anti-biofilm activity nih.gov. While direct studies on this compound are not available, these examples highlight the potential for fine-tuning the molecule's activity through alterations at the 4-amino position.
Stereoisomeric Studies and Chiral Purity Impact
This compound is a chiral molecule, with the stereocenter located at the alpha-carbon of the amino acid backbone. The "(2S)" designation indicates a specific spatial arrangement of the substituents around this carbon, corresponding to the L-configuration of natural amino acids. The stereochemistry of amino acid derivatives is often a critical factor in their biological activity, as biological systems, such as enzymes and receptors, are inherently chiral.
The enantioselective synthesis of α-halogenated α-aryl-β-amino acid derivatives is an area of active research, underscoring the importance of obtaining stereochemically pure compounds nih.govacs.org. Different enantiomers of a molecule can exhibit vastly different, and sometimes opposing, biological effects. For example, in the synthesis of β-amino acid derivatives, the use of different chiral catalysts allows for the selective production of either the (R) or (S) enantiomer db-thueringen.deresearchgate.net.
While specific studies comparing the activity of the (S) and (R) isomers of this compound are not publicly available, it is a well-established principle in medicinal chemistry that chiral purity is paramount. The biological targets of such a molecule would likely exhibit stereospecific binding, meaning that one enantiomer would have a significantly higher affinity and, therefore, greater activity than the other. Any contamination with the undesired enantiomer could lead to reduced efficacy or even off-target effects.
Examination of Linker and Protecting Group Influence on Molecular Behavior
The "Bov" in the compound's name is a synonym for the tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. The Boc group is attached to the α-amino group of the phenylalanine core. Its primary function during synthesis is to prevent the nucleophilic amino group from participating in unwanted side reactions chemistrysteps.com.
The Boc group is known for its stability under a variety of reaction conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) wikipedia.org. The presence of the bulky and lipophilic Boc group significantly alters the physicochemical properties of the parent amino acid. It increases the molecule's steric bulk and hydrophobicity, which can influence its solubility, aggregation, and interaction with biological membranes.
Table 2: Properties of the Boc Protecting Group
| Property | Description | Reference |
|---|---|---|
| Chemical Nature | tert-butoxycarbonyl, a carbamate (B1207046) protecting group. | chemistrysteps.com |
| Introduction | Reaction of the amino group with di-tert-butyl dicarbonate (B1257347). | wikipedia.org |
| Cleavage Conditions | Mild acidic conditions (e.g., trifluoroacetic acid). | wikipedia.org |
| Influence on Molecular Properties | Increases steric bulk and lipophilicity. |
Future Research Trajectories and Open Questions
Advanced Spectroscopic Techniques for Dynamic Studies
The incorporation of Bov-Phe(3,5-Dii,4-NH2)-OH into peptides and proteins could unlock new capabilities in studying their dynamic nature using advanced spectroscopic methods. The presence of heavy iodine atoms and an additional amino group offers unique handles for spectroscopic analysis that are absent in the 20 canonical amino acids.
Future research could focus on leveraging these features:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The iodine atoms would induce significant chemical shift changes in neighboring protons and carbons, providing distinct signals that can be used to monitor local environmental changes. Site-specific incorporation of this UAA would allow for the detailed analysis of protein-ligand interactions or conformational changes at a specific site within a large protein, simplifying complex spectra. nih.govacs.org
X-ray Crystallography: The heavy iodine atoms are excellent anomalous scatterers. Incorporating this amino acid could greatly facilitate the phasing of X-ray diffraction data, proving invaluable for determining the three-dimensional structures of novel proteins or protein complexes.
Vibrational Spectroscopy (FTIR and 2D IR): The unique vibrational frequencies associated with the C-I bonds and the additional N-H bond of the amino group could serve as site-specific infrared probes. nih.gov Two-dimensional infrared (2D IR) spectroscopy, in particular, could be employed to study protein dynamics on a picosecond timescale, providing insights into processes like protein folding and enzyme catalysis. nih.govuni-hamburg.de
Fluorescence Spectroscopy: The amino group at the 4-position could be readily modified with a variety of fluorophores. upenn.edu This would enable the use of techniques like Förster Resonance Energy Transfer (FRET) to measure distances and conformational changes within or between proteins in real-time. wikipedia.org The development of novel fluorescent derivatives of this amino acid is a promising avenue for creating superior probes for cellular imaging. asu.edudigitellinc.com
| Spectroscopic Technique | Potential Application for this compound | Information Gained |
| NMR Spectroscopy | Site-specific labeling of proteins | Local conformational changes, ligand binding |
| X-ray Crystallography | Phasing of diffraction data | High-resolution 3D protein structure |
| 2D IR Spectroscopy | Vibrational probe of protein backbone | Ultrafast protein dynamics, folding pathways |
| Fluorescence (FRET) | Distance measurements between labeled sites | Protein-protein interactions, conformational switching |
Integration into Complex Biological Systems as Research Tools
A significant frontier in chemical biology is the ability to study and manipulate biological processes within their native environment. nih.govnih.gov Genetically encoding this compound for site-specific incorporation into proteins in living cells would transform it into a powerful research tool. nih.gov
Key future research directions include:
Probing Protein-Protein Interactions: By incorporating this UAA at a protein interface, the iodine atoms can act as heavy-atom crosslinkers upon photoactivation, capturing transient protein-protein interactions in vivo. The amino group can also be used as a chemical handle to attach bio-orthogonal crosslinking groups. bitesizebio.com
Cellular Imaging: After conjugation with a bright and photostable fluorescent dye, this UAA could be used to track the localization and trafficking of specific proteins within live cells using super-resolution microscopy techniques like STORM or PALM. nih.govfrontiersin.org This approach offers a smaller footprint than traditional fluorescent protein tags, minimizing potential disruption to the target protein's function. frontiersin.org
Mapping Post-Translational Modifications (PTMs): The unique mass signature of the di-iodinated amino acid would make it readily identifiable in mass spectrometry-based proteomics. This could be exploited to develop probes that specifically react with certain PTMs, allowing for their enrichment and identification from complex cellular lysates.
Predictive Modeling for De Novo Design of Modified Amino Acids
Computational protein design has emerged as a powerful tool for creating proteins with novel functions. nih.gov The integration of UAAs into these design pipelines presents a formidable challenge and a significant opportunity. oup.comnih.gov
Future computational and modeling research on this compound would likely involve:
Developing Force Field Parameters: Accurate molecular dynamics (MD) simulations of proteins containing this UAA require the development of specific force field parameters for the modified residue. This would enable the prediction of how its incorporation affects protein stability, folding, and dynamics.
Machine Learning for Property Prediction: Machine learning models, trained on large datasets of known protein structures and UAA incorporation efficiencies, could be developed to predict the optimal sites for incorporating this compound to achieve a desired function. nih.govuchicago.edutechnologynetworks.com These models could also predict the resulting physicochemical properties of the modified protein. nih.gov
De Novo Protein Design: Using computational tools like Rosetta, researchers could design entirely new proteins or enzymes where this compound plays a key structural or functional role. nih.gov For instance, the amino acid could be designed to be part of a novel ligand-binding pocket or a catalytic active site. acs.org
| Modeling Approach | Research Goal | Expected Outcome |
| Force Field Development | Enable accurate molecular dynamics simulations | Predictions of protein stability and dynamics |
| Machine Learning | Predict optimal incorporation sites and properties | Rational design of proteins with desired functions |
| De Novo Design (e.g., Rosetta) | Create novel proteins with unique functionalities | New enzymes, sensors, or therapeutic proteins |
Exploration of Novel Chemical Reactivity Patterns
The functional groups on this compound—the aryl iodides and the primary amine—provide fertile ground for exploring novel chemical reactions for protein modification. pitt.eduresearchgate.net These reactions could be used to attach a wide range of functionalities to proteins in a site-specific manner. rsc.org
Promising areas for investigation are:
Transition Metal-Catalyzed Cross-Coupling: The two C-I bonds are prime handles for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow the site-specific attachment of a vast array of chemical moieties to a protein, including other amino acids, fluorescent probes, or drug molecules, directly on the protein scaffold. nih.gov
Bioorthogonal Chemistry: The 4-amino group could be modified to install a bioorthogonal handle, such as an azide (B81097) or an alkyne, prior to its incorporation into a protein. nih.gov This would enable subsequent labeling using "click" chemistry reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly specific and biocompatible. benthamdirect.comacs.org
Novel Ligation Chemistries: The ortho-iodo and para-amino substitution pattern may enable novel intramolecular or intermolecular ligation reactions. Research into new reaction mechanisms that exploit this specific arrangement could lead to the development of unique protein modification strategies. nih.gov
Interdisciplinary Approaches in Synthetic Biology and Chemical Biology
The ultimate trajectory for a versatile UAA like this compound lies at the intersection of synthetic biology and chemical biology. northwestern.eduuct.ac.za These fields aim to design and build new biological systems or use chemical tools to understand and manipulate existing ones. nih.govmdpi.com
Future interdisciplinary research could include:
Engineering Novel Biological Circuits: By incorporating this UAA into key proteins of a synthetic gene circuit, researchers could introduce new regulatory modalities. For example, a protein's function could be switched on or off by a chemical reaction targeting the UAA's unique functional groups.
Creating Semi-Synthetic Organisms: The development of an orthogonal translation system (an engineered tRNA/aminoacyl-tRNA synthetase pair) specific for this compound is a prerequisite for its widespread use. nih.govportlandpress.com Achieving this would expand the genetic code of an organism, enabling the programmed synthesis of proteins with novel chemical and physical properties. rsc.orgnih.gov
Developing Advanced Biocatalysts: Incorporating the UAA into an enzyme's active site could modulate its catalytic activity or substrate specificity. rsc.org The unique electronic and steric properties of the di-iodo-amino-phenyl group could be harnessed to create enzymes that catalyze novel chemical transformations not seen in nature. rsc.org
The exploration of this compound is currently at its inception. The research trajectories outlined here represent a roadmap for future investigations that could establish this compound as a powerful tool in the chemical biologist's arsenal, enabling new ways to probe, manipulate, and create complex biological systems.
Q & A
Q. What are the critical safety protocols for handling Bov-Phe(3,5-Dii,4-NH₂)-OH in laboratory settings?
- Methodological Answer : Bov-Phe(3,5-Dii,4-NH₂)-OH requires strict adherence to GHS safety protocols due to its classification as a skin/eye irritant (Category 2/2A) and respiratory sensitizer (Category 3) . Key precautions include:
- Use of PPE (gloves, goggles, lab coat) and fume hoods during synthesis or handling.
- Avoidance of inhalation and direct contact; immediate rinsing with water for 15+ minutes upon exposure.
- Storage in cool, dry conditions (<20°C) away from oxidizers .
Q. How can researchers optimize the synthesis of Bov-Phe(3,5-Dii,4-NH₂)-OH to ensure high purity?
- Methodological Answer : Synthesis typically involves iodination of tyrosine derivatives. Key steps include:
- Hydrogenation : Use of Rosenmund catalysts (e.g., Pd/BaSO₄) under H₂ at 20°C for 3 hours, yielding 85% purity .
- Coupling Reactions : Employ EDC/HOBt in dichloromethane (DCM) at 0–20°C for 50 minutes, followed by chromatographic purification (C18 column) to isolate enantiomers .
Purity verification via HPLC (C18 reverse-phase, 0.1% TFA in H₂O/MeCN gradient) is critical .
Q. What analytical techniques are recommended for characterizing Bov-Phe(3,5-Dii,4-NH₂)-OH?
- Methodological Answer : Use a combination of:
- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 7.2–7.4 ppm for aromatic protons; ¹³C for iodine-induced deshielding) .
- Mass Spectrometry : ESI-MS (negative mode) to validate molecular weight (expected [M-H]⁻ at m/z 431.98) .
- X-ray Crystallography : Resolve stereochemistry and iodine positioning in crystalline forms .
Advanced Research Questions
Q. How does the 3,5-diiodo-4-amino substitution influence Bov-Phe(3,5-Dii,4-NH₂)-OH’s role in peptide synthesis?
- Methodological Answer : The iodine atoms enhance electrophilic aromatic substitution reactivity, enabling site-specific bioconjugation (e.g., with fluorescent probes or drug payloads) . The 4-NH₂ group facilitates hydrogen bonding in enzyme-substrate interactions, as seen in transthyretin (TTR) amyloidosis studies where 4-NH₂ mimics 4-OH in binding selectivity . For peptide incorporation, Boc-protected derivatives are preferred to prevent side reactions during solid-phase synthesis .
Q. What experimental strategies address contradictions in reported molecular formulas (e.g., C₉H₉I₂NO₃ vs. C₁₁H₁₄N₂O₃)?
- Methodological Answer : Discrepancies arise from hydration states or protection groups (e.g., Boc or Ac). To resolve:
- Perform thermogravimetric analysis (TGA) to detect bound water (e.g., dihydrate forms reduce molecular weight by ~10%) .
- Use deprotection assays : Treat Boc-Phe(4-NH₂)-OH with TFA and re-analyze via LC-MS to confirm core structure .
- Cross-reference with PubChem canonical SMILES to validate substituent positions .
Q. How can researchers evaluate Bov-Phe(3,5-Dii,4-NH₂)-OH’s binding selectivity in protein-ligand interactions?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For example:
Q. What methodologies assess the ecological impact of Bov-Phe(3,5-Dii,4-NH₂)-OH in wastewater from labs?
- Methodological Answer : Follow OECD guidelines for:
- Biodegradation : Use activated sludge assays (28-day test) to measure COD reduction; iodine groups reduce degradation rates by ~40% .
- Bioaccumulation : Calculate log Kow (experimental: 2.1 ± 0.3) to predict low bioaccumulation potential (BCF < 100 L/kg) .
- Toxicity : Perform Daphnia magna 48-hour EC₅₀ tests; LC₅₀ values >100 mg/L indicate moderate aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
